Cyclohexyl(thiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(thiophen-3-yl)methanamine is an organic compound that features a cyclohexyl group attached to a thiophene ring through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(thiophen-3-yl)methanamine typically involves the reaction of cyclohexylamine with thiophene-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Cyclohexyl(thiophen-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-ylmethanamine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioavailable.
Cyclohexylamine: Lacks the thiophene ring, reducing its potential for aromatic interactions.
Thiophene derivatives: Various thiophene derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
Cyclohexyl(thiophen-3-yl)methanamine is unique due to the combination of the cyclohexyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research .
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H17NS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5,12H2 |
InChI Key |
PYHZFZHWXBPZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.